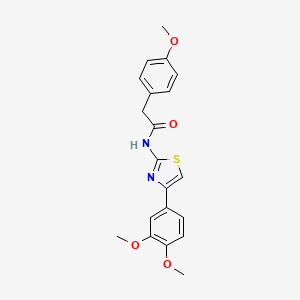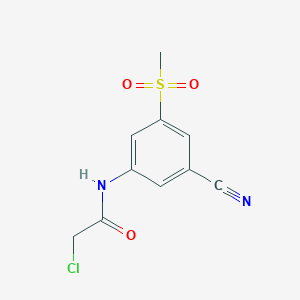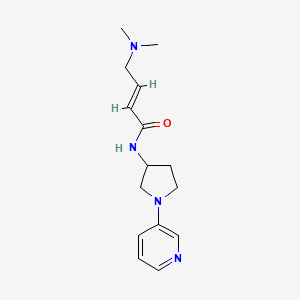![molecular formula C7H11ClF3N B2581303 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1818847-27-6](/img/structure/B2581303.png)
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the CAS Number: 1311315-27-1 . It has a molecular weight of 201.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.62 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Recent Advances in Catalytic Oxidation
Catalytic oxidation processes are critical in the chemical industry for producing various compounds with different oxidation states and functional groups. For instance, the oxidation of cyclohexene can lead to products like 7-oxabicyclo[4.1.0]heptane, which are widely used intermediates in the chemical industry. These processes are valuable for applications in both academia and industry, highlighting the importance of controllable and selective catalytic oxidation reactions (Cao et al., 2018).
Trifluoromethyl in Antitubercular Drug Design
Trifluoromethyl groups, such as the one in the query compound, are significant in the realm of antitubercular drug design. The incorporation of trifluoromethyl groups into antitubercular agents has been shown to improve their potency, pharmacodynamic, and pharmacokinetic properties. This review emphasizes the role of strategically placed trifluoromethyl substituents in enhancing the efficacy of antitubercular drugs (Thomas, 1969).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation reactions, including trifluoromethylation, in water or in the presence of water highlights an eco-friendly approach to incorporating fluorinated groups into target molecules. This review covers the progress of aqueous fluoroalkylation, demonstrating the importance of fluorinated functionalities in pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties (Song et al., 2018).
Use of CF3SO2Cl for Trifluoromethylsulfenyl- and Sulfonylation
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of trifluoromethyl groups in chemical synthesis. This review underscores the importance of CF3SO2Cl in electrophilic chlorination and its application in synthesizing various fluorinated compounds, highlighting the significance of trifluoromethyl groups in modern chemistry (Chachignon et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)6;/h4-6,11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMZTMPJGKFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2581222.png)
![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)
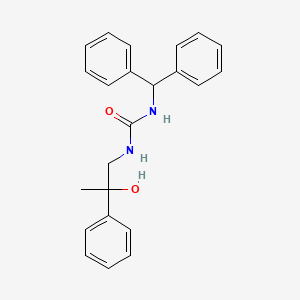

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
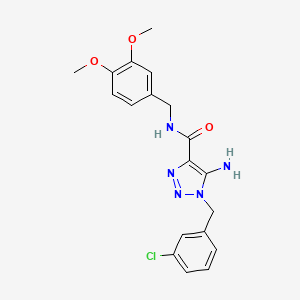


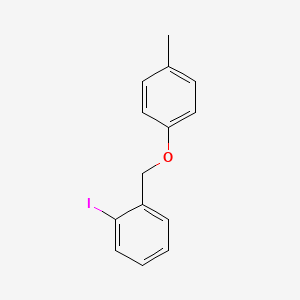
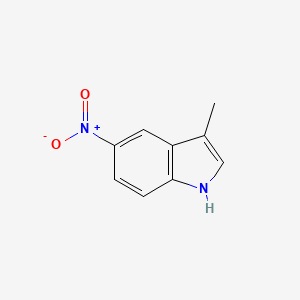
![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)
